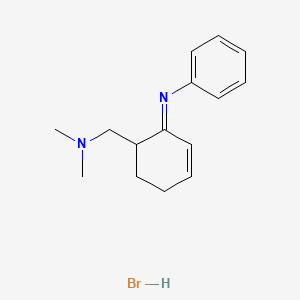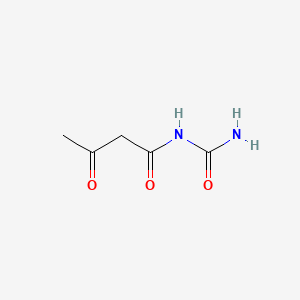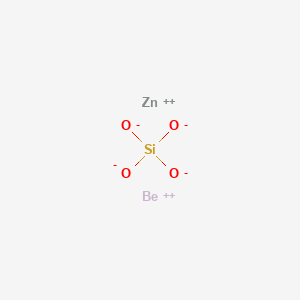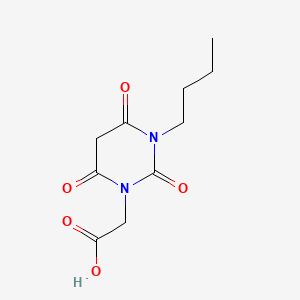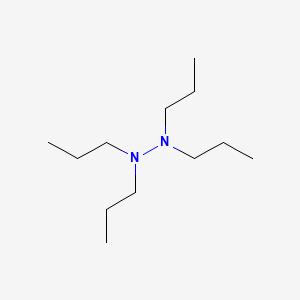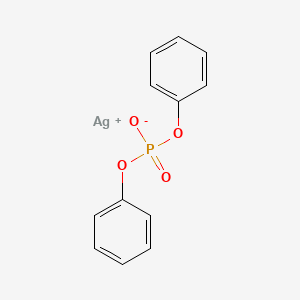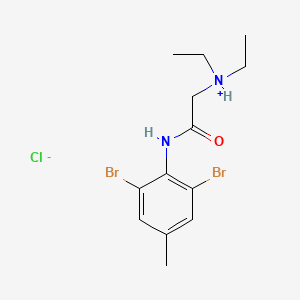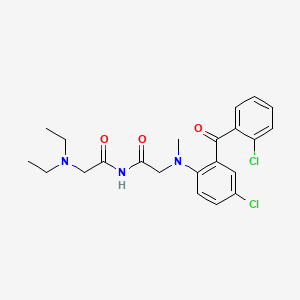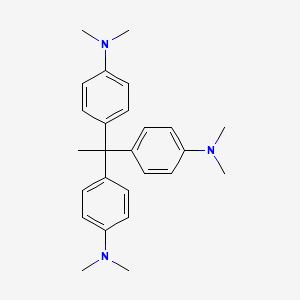
(6-Methoxy-3,4-dihydro-2h-quinolin-1-yl)pyridin-3-ylmethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Methoxy-3,4-dihydro-2h-quinolin-1-yl)pyridin-3-ylmethanone hydrochloride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxy-3,4-dihydro-2h-quinolin-1-yl)pyridin-3-ylmethanone hydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an aniline derivative reacts with a β-ketoester in the presence of a strong acid.
Methoxylation: The quinoline core is then methoxylated using methanol and a suitable catalyst.
Formation of the Pyridinylmethanone Moiety: The pyridinylmethanone moiety is introduced through a Friedel-Crafts acylation reaction, where pyridine reacts with an acyl chloride in the presence of a Lewis acid.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over reaction conditions such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions
(6-Methoxy-3,4-dihydro-2h-quinolin-1-yl)pyridin-3-ylmethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
(6-Methoxy-3,4-dihydro-2h-quinolin-1-yl)pyridin-3-ylmethanone hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of (6-Methoxy-3,4-dihydro-2h-quinolin-1-yl)pyridin-3-ylmethanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target enzyme.
類似化合物との比較
Similar Compounds
6-Methoxy-3,4-dihydro-1H-quinolin-2-one: A similar compound with a quinoline core and a methoxy group.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Another quinoline derivative with a chloroacetyl group.
Uniqueness
(6-Methoxy-3,4-dihydro-2h-quinolin-1-yl)pyridin-3-ylmethanone hydrochloride is unique due to the presence of both the quinoline and pyridinylmethanone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications.
特性
CAS番号 |
7498-45-5 |
|---|---|
分子式 |
C16H17ClN2O2 |
分子量 |
304.77 g/mol |
IUPAC名 |
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone;hydrochloride |
InChI |
InChI=1S/C16H16N2O2.ClH/c1-20-14-6-7-15-12(10-14)5-3-9-18(15)16(19)13-4-2-8-17-11-13;/h2,4,6-8,10-11H,3,5,9H2,1H3;1H |
InChIキー |
VNQQOILZPFTKCA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CN=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


